molecular formula C8H7N3 B1270203 2-(1H-pyrrol-1-yl)pyrazine CAS No. 50966-75-1

2-(1H-pyrrol-1-yl)pyrazine

Cat. No.: B1270203
CAS No.: 50966-75-1
M. Wt: 145.16 g/mol
InChI Key: WWQUVXJLPCHNMM-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)pyrazine is an organic compound that belongs to the group of heterocyclic compounds, specifically the pyrazines. It is a cyclic molecule with a five-member ring, containing four carbon atoms and one nitrogen atom. It is an aromatic compound, as it has a planar structure and delocalized electrons. This compound has been studied for a range of applications in scientific research, including its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Scientific Research Applications

Anticonvulsant Activity

  • Novel pyrrole[1,2-a]pyrazine derivatives have shown promising seizure protection in various epilepsy models, demonstrating anticonvulsant properties comparable to reference anticonvulsant drugs. Their mechanism likely does not involve inhibition of sodium currents (Dawidowski et al., 2011).

Anti-Influenza Activity

  • Certain pyrazine derivatives, including pyrrolo[1,2-a]pyrazines, have exhibited activity against the influenza A virus, showing potential as anti-H1N1 drugs (Wang et al., 2014).

Potential Anticancer Agents

  • Pyrrolo[1,2-a]pyrazine derivatives have been identified as potent and selective inhibitors of PDK1, suggesting potential as anticancer agents (Murphy et al., 2011).

Flavor Formation in Maillard Reaction

  • The Maillard reaction involving pyrrolo[1,2-a]pyrazines leads to the formation of flavor compounds, indicating their role in food chemistry (Adams et al., 2008).

Anti-Inflammatory Activity

  • Pyrrolo[1,2-a]pyrazine derivatives synthesized through Pd-catalyzed intermolecular cyclization have shown moderate in vitro anti-inflammatory effects (Zhou et al., 2013).

Synthesis and Chemistry

  • New synthetic routes for pyrrolo[1,2-a]pyrazines have been developed, exploring their chemistry and potential applications in various fields (Mínguez et al., 1996).

Therapeutic Applications

  • Pyrazine derivatives, including pyrrolo[1,2-a]pyrazines, play a significant role in various therapeutic applications, underscoring their importance in medicinal chemistry (Miniyar et al., 2013).

Anxiolytic Effects

  • Pyrrolo[1,2-a]pyrazine ligands have demonstrated significant anxiolytic activity, indicating their potential in developing anxiety treatments (Yarkova et al., 2019).

Novel Synthesis Methods

  • Innovative one-pot synthesis methods for pyrrolo[1,2-a]pyrazine derivatives have been developed, showcasing their versatility in chemical synthesis (Ghandi et al., 2017).

Antiproliferative Activity

  • Pyrrolo[1,2-a]pyrazine derivatives exhibit antiproliferative activity against human tumor cell lines, suggesting their use in cancer therapy (Dubinina et al., 2006).

Optical and Electronic Properties

  • Research on pyrrolo[1,2-a]pyrazines has explored their optical and electronic properties, indicating potential applications in materials science (Sun & Jin, 2017).

Antimalarial Activity

  • Pyrrolo[1,2-a]pyrazine derivatives have shown antimalarial activity, making them candidates for developing new malaria treatments (Guillon et al., 2004).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and in a closed container .

Properties

IUPAC Name

2-pyrrol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQUVXJLPCHNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311104
Record name 2-(1H-Pyrrol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50966-75-1
Record name 2-(1H-Pyrrol-1-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50966-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 43 g (0.5 mole) 2-aminopyrazine and 66 g (0.5 mole) 2,5-dimethoxytetrahydrofuran is placed in a 1-liter 3-neck flask equipped with a stirrer, addition funnel, thermometer and condenser, and 200 ml glacial acetic acid is added dropwise with stirring while maintaining the temperature below 20°C. The reaction mixture is refluxed at 105°C for 30 minutes and, after cooling, it is made basic by the addition of 325 ml of 30% aqueous sodium hydroxide and steam-distilled.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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